8-Methyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 8-Methyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1326809-52-2
VCID: VC11706576
InChI: InChI=1S/C18H23NO4/c1-12-7-9-18(10-8-12)19(15(11-23-18)17(21)22)16(20)14-6-4-3-5-13(14)2/h3-6,12,15H,7-11H2,1-2H3,(H,21,22)
SMILES: CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3C
Molecular Formula: C18H23NO4
Molecular Weight: 317.4 g/mol

8-Methyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

CAS No.: 1326809-52-2

Cat. No.: VC11706576

Molecular Formula: C18H23NO4

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

8-Methyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid - 1326809-52-2

Specification

CAS No. 1326809-52-2
Molecular Formula C18H23NO4
Molecular Weight 317.4 g/mol
IUPAC Name 8-methyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C18H23NO4/c1-12-7-9-18(10-8-12)19(15(11-23-18)17(21)22)16(20)14-6-4-3-5-13(14)2/h3-6,12,15H,7-11H2,1-2H3,(H,21,22)
Standard InChI Key UZZWUHNYLUYXJZ-UHFFFAOYSA-N
SMILES CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3C
Canonical SMILES CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3C

Introduction

8-Methyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound with a molecular formula of C18H23NO4 and a molecular weight of approximately 317.38 g/mol . This compound belongs to the class of spiro compounds, which are known for their unique structural properties and potential applications in pharmaceuticals and materials science.

Synthesis and Preparation

While specific synthesis methods for this compound are not detailed in the available literature, compounds with similar structures often involve multi-step reactions including condensation, cyclization, and functional group modifications. The synthesis typically requires careful control of reaction conditions to achieve high purity and yield.

Potential Applications

Although specific applications of 8-Methyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid are not well-documented, compounds with similar structures are often explored for their biological activities, such as anticancer, anti-inflammatory, or antimicrobial properties. The presence of a carboxylic acid group may allow for further modification or conjugation to enhance solubility or bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator